PI3K/mTOR Inhibitor-9

Kinase inhibitor selectivity PI3K/mTOR dual inhibition mTOR hyperactivity models

PI3K/mTOR Inhibitor-9 (1392421-71-4) is a CNS-penetrant dual PI3Kδ/mTOR inhibitor with >150-fold mTOR selectivity vs. PI3Kα/β. Validated for in vivo TSC and epilepsy models with no P-gp efflux. Ideal for studying mTOR-specific signaling without confounding pan-PI3K activity. Note: time-dependent CYP3A4 inhibition.

Molecular Formula C23H27N7O2
Molecular Weight 433.5 g/mol
CAS No. 1392421-71-4
Cat. No. B6615558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K/mTOR Inhibitor-9
CAS1392421-71-4
Molecular FormulaC23H27N7O2
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC3=C2NC(=N3)C4=C5C=CNC5=CC=C4)N6CCOCC6C
InChIInChI=1S/C23H27N7O2/c1-14-12-31-10-8-29(14)22-19-21(27-23(28-22)30-9-11-32-13-15(30)2)26-20(25-19)17-4-3-5-18-16(17)6-7-24-18/h3-7,14-15,24H,8-13H2,1-2H3,(H,25,26,27,28)/t14-,15+/m1/s1
InChIKeyBYPBFDASESWSQG-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K/mTOR Inhibitor-9 (CAS 1392421-71-4): A Brain-Penetrant Dual Kinase Inhibitor from Novartis


PI3K/mTOR Inhibitor-9 (CAS 1392421-71-4) is a synthetic small-molecule dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinases, originally designated as compound 1 in medicinal chemistry optimization campaigns at Novartis [1]. This ATP-competitive inhibitor was specifically engineered for central nervous system (CNS) applications, addressing the well-documented brain permeability limitations of clinical mTOR inhibitors such as everolimus [2]. The compound exhibits a distinctive isoform selectivity profile among PI3K/mTOR inhibitors, with preferential targeting of mTOR and PI3Kδ while demonstrating significantly weaker activity against PI3Kα, PI3Kβ, and PI3Kγ [1].

Why PI3K/mTOR Inhibitor-9 (CAS 1392421-71-4) Cannot Be Replaced by Alternative Dual PI3K/mTOR Inhibitors


Dual PI3K/mTOR inhibitors exhibit substantial variability in isoform selectivity, pharmacokinetic properties, and tissue distribution that precludes generic substitution. Clinical-stage dual inhibitors such as dactolisib (BEZ235) and apitolisib (GDC-0980) are pan-PI3K inhibitors with balanced potency across all class I PI3K isoforms, whereas pictilisib (GDC-0941) is primarily a PI3Kα/δ inhibitor with weak mTOR activity (IC50 = 580 nM) [1]. PI3K/mTOR Inhibitor-9 occupies a distinct niche with its mTOR-centric selectivity profile and validated brain penetration [2]. Furthermore, off-target liabilities vary considerably among these agents: PI3K/mTOR Inhibitor-9 demonstrates time-dependent inhibition (TDI) of CYP3A4 (kobs = 0.080/min) and inhibits CYP2D6 (IC50 = 1.98 µM), whereas alternative dual inhibitors exhibit different cytochrome P450 interaction patterns that critically affect combination therapy design and in vivo experimental reproducibility [1][3].

Quantitative Differentiation Evidence for PI3K/mTOR Inhibitor-9 (CAS 1392421-71-4) Versus Key Comparators


Superior mTOR Potency and Isoform Selectivity Profile Compared to Pan-PI3K/mTOR Dual Inhibitors

PI3K/mTOR Inhibitor-9 demonstrates a distinctive mTOR-centric inhibition profile with strong selectivity over PI3Kα, PI3Kβ, and PI3Kγ, contrasting sharply with pan-PI3K/mTOR inhibitors such as dactolisib (BEZ235) that potently inhibit all class I PI3K isoforms at low nanomolar concentrations [1]. The compound exhibits an mTOR IC50 of 38 nM (phospho-S6 cellular assay) and 16 nM (Ser240/244 cellular assay), while PI3Kα, PI3Kβ, and PI3Kγ show substantially weaker inhibition with IC50 values of 6.6 µM, >10 µM, and 6.6 µM, respectively [1][2].

Kinase inhibitor selectivity PI3K/mTOR dual inhibition mTOR hyperactivity models

Validated Brain Penetration Versus Limited CNS Exposure of Clinical mTOR/PI3K Inhibitors

PI3K/mTOR Inhibitor-9 was specifically optimized for CNS indications and demonstrates validated brain exposure in preclinical models [1]. The compound shows good permeability with no sign of P-glycoprotein (P-gp) efflux (B-A/A-B ratio = 0.95), a critical determinant of CNS penetration [2]. In contrast, the clinically approved allosteric mTOR inhibitor everolimus exhibits limited brain permeability due to P-gp-mediated efflux, which constrains its utility in CNS disease models [1].

Brain-penetrant kinase inhibitor CNS drug discovery Blood-brain barrier permeability

Differential PI3Kδ Activity Versus PI3Kα/γ-Selective Dual Inhibitors

While PI3K/mTOR Inhibitor-9 shows strong selectivity over PI3Kα, β, and γ, it demonstrates notable inhibitory activity against PI3Kδ with an IC50 of 0.8 µM, representing a lower selectivity window compared to the other class I PI3K isoforms . This limited selectivity for PI3Kδ distinguishes the compound from dual inhibitors such as gedatolisib, which potently inhibits PI3Kα and PI3Kγ (IC50 = 0.4 nM and 5.4 nM, respectively) while exhibiting differential selectivity patterns [1].

PI3Kδ selectivity Isoform-specific PI3K inhibition Kinase profiling

CYP3A4 Time-Dependent Inhibition and CYP2D6 Activity: Off-Target Pharmacology Profile

PI3K/mTOR Inhibitor-9 exhibits time-dependent inhibition (TDI) of CYP3A4 with a rate of enzyme inhibition (kobs) of 0.080/min, and inhibits CYP2D6 with an IC50 of 1.98 µM [1]. This TDI liability is mechanistically distinct from reversible CYP inhibition and may lead to cumulative effects upon repeated dosing in in vivo studies, whereas many comparator dual inhibitors (e.g., PKI-179) demonstrate reversible CYP inhibition profiles with IC50 values >30 µM for most isoforms .

Cytochrome P450 inhibition Drug-drug interaction ADME profiling

Optimal Application Scenarios for PI3K/mTOR Inhibitor-9 (CAS 1392421-71-4) Based on Verified Evidence


CNS mTOR Hyperactivity Disease Modeling

PI3K/mTOR Inhibitor-9 is optimally suited for in vivo CNS disease models where mTOR pathway hyperactivity drives pathology, including tuberous sclerosis complex (TSC) neuronal models and mTOR-related epilepsy research [1]. The compound's validated brain exposure and absence of P-gp efflux (B-A/A-B ratio = 0.95) enable CNS target engagement that is not achievable with everolimus or most clinical PI3K/mTOR dual inhibitors [2].

mTOR-Specific Pathway Dissection Studies

For researchers requiring mTOR-specific inhibition without confounding pan-PI3K activity, PI3K/mTOR Inhibitor-9 provides a useful tool with >150-fold selectivity for mTOR over PI3Kα and >260-fold over PI3Kβ (mTOR IC50 = 38 nM vs. PI3Kα IC50 = 6.6 µM and PI3Kβ >10 µM) [1][2]. This contrasts with pan-PI3K/mTOR inhibitors such as dactolisib that potently inhibit all class I PI3K isoforms, enabling cleaner mechanistic studies of mTOR-specific signaling contributions.

B-Cell Malignancy and Inflammatory Disease Models

The compound's retention of PI3Kδ inhibitory activity (IC50 = 0.8 µM) makes it a candidate for preclinical studies in B-cell malignancies or inflammatory conditions where PI3Kδ signaling is implicated [1]. This profile differs from purely mTOR-selective inhibitors and provides a distinct pharmacological phenotype for investigating PI3Kδ-mTOR crosstalk in disease settings [2].

CYP-Mediated Drug-Drug Interaction Studies

Given the compound's documented time-dependent inhibition of CYP3A4 (kobs = 0.080/min) and CYP2D6 inhibition (IC50 = 1.98 µM), it serves as a reference agent for studying TDI mechanisms and designing drug-drug interaction protocols in preclinical development [1]. This property distinguishes it from reversible CYP inhibitors and requires specific experimental considerations for combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K/mTOR Inhibitor-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.